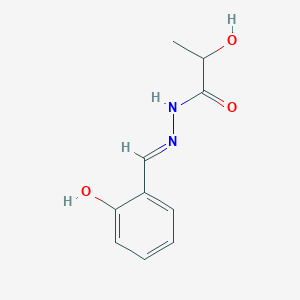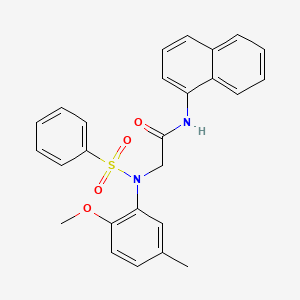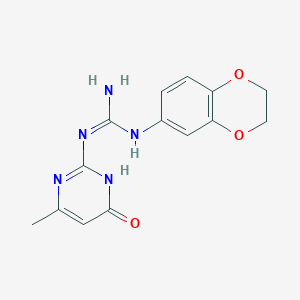![molecular formula C19H24F2N2O B6095579 2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane, commonly known as DBED, is a synthetic compound that belongs to the class of spirocyclic compounds. DBED has been the subject of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of DBED is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DBED has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, DBED disrupts the DNA synthesis process and induces apoptosis in cancer cells. DBED has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
DBED has been found to have a range of biochemical and physiological effects. In vitro studies have shown that DBED inhibits the growth of cancer cells by inducing apoptosis and disrupting the DNA synthesis process. DBED has also been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing the production of inflammatory cytokines. Additionally, DBED has been shown to have antibacterial and antiviral properties, making it a potential treatment for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBED has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. DBED has also been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, the use of DBED in lab experiments is limited by its potential toxicity and lack of specificity. DBED has been shown to have cytotoxic effects on normal cells, and its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DBED. One area of interest is the development of DBED-based drugs for cancer therapy. Further studies are needed to elucidate the mechanism of action of DBED and to identify its molecular targets. Additionally, studies on the pharmacokinetics and toxicity of DBED are needed to determine its suitability as a drug candidate. Another area of interest is the potential use of DBED as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of DBED in animal models of neurodegeneration. Overall, DBED has significant potential for the development of novel therapeutics in various fields of medicine.
Synthesemethoden
The synthesis of DBED involves the reaction of 2,3-difluorobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain DBED. The synthesis of DBED is relatively simple and can be carried out in a few steps, making it an attractive compound for research purposes.
Wissenschaftliche Forschungsanwendungen
DBED has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties. DBED has also been found to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy. Additionally, DBED has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O/c1-2-5-17(24)23-11-9-19(14-23)8-4-10-22(13-19)12-15-6-3-7-16(20)18(15)21/h2-3,6-7H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJWHRLXEYPJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095498.png)
![7-(2,3-difluorobenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6095501.png)
![3-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B6095509.png)
![dimethyl 5-{[3-(2-chlorophenyl)acryloyl]amino}isophthalate](/img/structure/B6095533.png)

![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)

![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)

![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)benzamide](/img/structure/B6095604.png)
